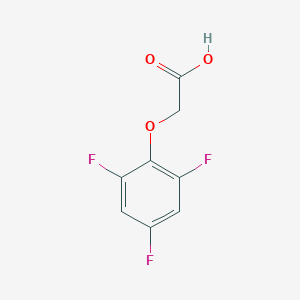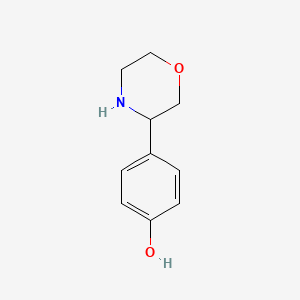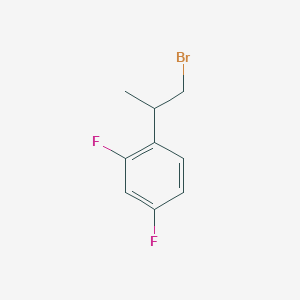
(r)-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring an amino group, a chloro-substituted phenyl ring, and a trifluoromethoxy group, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-(trifluoromethoxy)benzaldehyde and an appropriate amine.
Reaction Conditions: The key step involves the reductive amination of the aldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, chiral resolution techniques or asymmetric synthesis methods may be employed to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it suitable for investigating stereoselective processes in biological systems.
Medicine
In medicinal chemistry, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol is explored for its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and specialty chemicals. Its reactivity and stability make it a versatile intermediate for various industrial applications.
Wirkmechanismus
The mechanism of action of ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and trifluoromethoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-ol
- ®-2-Amino-2-(3-chloro-4-nitrophenyl)ethan-1-ol
Uniqueness
Compared to similar compounds, ®-2-Amino-2-(3-chloro-4-(trifluoromethoxy)phenyl)ethan-1-ol stands out due to the presence of the trifluoromethoxy group. This group enhances the compound’s lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. Additionally, the trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C9H9ClF3NO2 |
|---|---|
Molekulargewicht |
255.62 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-chloro-4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO2/c10-6-3-5(7(14)4-15)1-2-8(6)16-9(11,12)13/h1-3,7,15H,4,14H2/t7-/m0/s1 |
InChI-Schlüssel |
IEIILWIPBWKNIJ-ZETCQYMHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1[C@H](CO)N)Cl)OC(F)(F)F |
Kanonische SMILES |
C1=CC(=C(C=C1C(CO)N)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


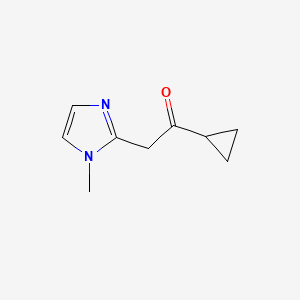

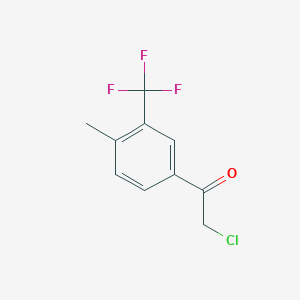
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)

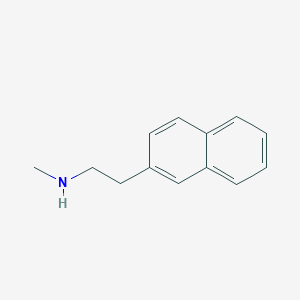
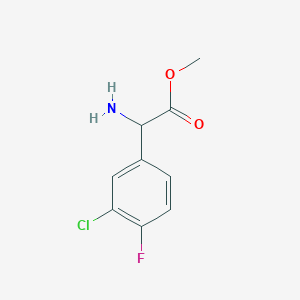
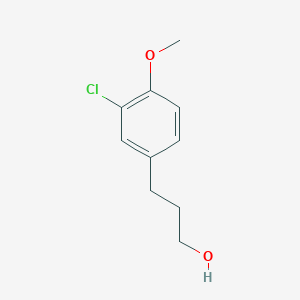
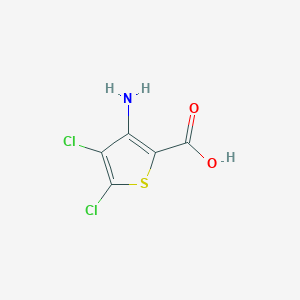

![2,5-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13591348.png)
